
(3S,4R)-3,4-dihydroxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-dihydroxypentan-2-one, also known as DHP, is a chiral intermediate used in the synthesis of various pharmaceuticals and natural products. It is a versatile compound that has been extensively studied for its potential applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one is not well understood. However, it is believed that (3S,4R)-3,4-dihydroxypentan-2-one acts as a chiral auxiliary in the synthesis of various compounds, where it helps to control the stereochemistry of the final product.
Biochemische Und Physiologische Effekte
(3S,4R)-3,4-dihydroxypentan-2-one does not have any known biochemical or physiological effects on its own. It is used solely as a chiral intermediate in the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4R)-3,4-dihydroxypentan-2-one has several advantages as a chiral intermediate. It is readily available, easy to handle, and has a high degree of stereochemical control. However, (3S,4R)-3,4-dihydroxypentan-2-one is relatively expensive, and the synthesis of the (3S,4R)-enantiomer can be challenging. Additionally, the separation of diastereomers can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of (3S,4R)-3,4-dihydroxypentan-2-one. One area of research is the development of new and more efficient methods for the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives. Another area of research is the exploration of new applications for (3S,4R)-3,4-dihydroxypentan-2-one in the synthesis of pharmaceuticals and natural products. Finally, the study of the mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives could lead to new insights into the stereochemistry of organic synthesis.
Synthesemethoden
The synthesis of (3S,4R)-3,4-dihydroxypentan-2-one involves the reduction of diacetyl with sodium borohydride in the presence of a chiral catalyst. The resulting product is a mixture of diastereomers, which can be separated by chromatography. The (3S,4R)-enantiomer is then isolated and purified for further use.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3,4-dihydroxypentan-2-one has been widely used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has been used in the synthesis of taxol, a potent anticancer drug, and as a precursor to the synthesis of other important drugs such as the HIV protease inhibitor indinavir and the antifungal agent voriconazole. (3S,4R)-3,4-dihydroxypentan-2-one has also been used in the synthesis of various natural products such as (-)-pumiliotoxin C and (+)-citreoviridin.
Eigenschaften
CAS-Nummer |
118994-78-8 |
|---|---|
Produktname |
(3S,4R)-3,4-dihydroxypentan-2-one |
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1 |
InChI-Schlüssel |
FFYGQZADJGVPGT-WUJLRWPWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)C)O)O |
SMILES |
CC(C(C(=O)C)O)O |
Kanonische SMILES |
CC(C(C(=O)C)O)O |
Synonyme |
2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




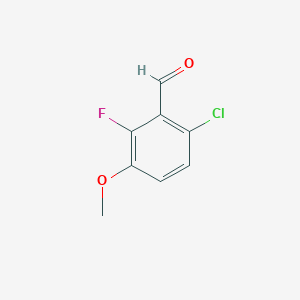



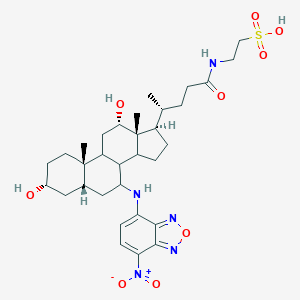

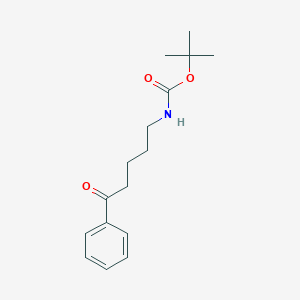
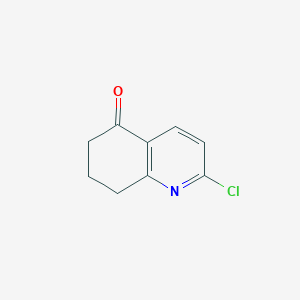


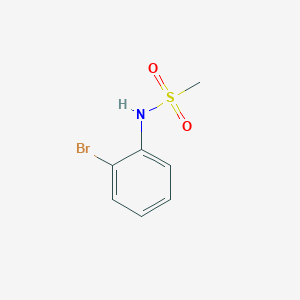
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)